2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide is a synthetic organic compound that features a fluorophenoxy group and a pyrazolyl-cyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the 2-fluorophenoxy intermediate. This intermediate is then reacted with 4-(1H-pyrazol-1-yl)cyclohexylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways or diseases.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-fluorophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol
- 4-(4-(4-fluorophenoxy)-1H-pyrazol-3-yl)-1,3-benzenediol
Uniqueness
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(4-pyrazol-1-ylcyclohexyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c18-15-4-1-2-5-16(15)23-12-17(22)20-13-6-8-14(9-7-13)21-11-3-10-19-21/h1-5,10-11,13-14H,6-9,12H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXVAPBKPHVBQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)COC2=CC=CC=C2F)N3C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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